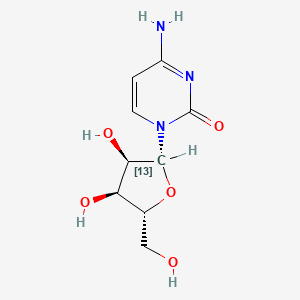
Phenindamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenindamine-d3 Hydrochloride is a deuterium-labeled analogue of Phenindamine, an antihistamine and anticholinergic compound. It is primarily used in scientific research to study metabolic pathways, environmental pollutants, and clinical diagnostics. The compound is characterized by its molecular formula C19H17D3ClN and a molecular weight of 300.84.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenindamine-d3 Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Phenindamine molecule. The synthetic route typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the Phenindamine molecule.
Hydrochloride Formation: Conversion of the deuterated Phenindamine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenindamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered functional groups .
Applications De Recherche Scientifique
Phenindamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mécanisme D'action
Phenindamine-d3 Hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By antagonizing the pharmacological effects of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism is similar to that of other antihistamines, which decrease the normal histamine response from cells, consequently reducing allergic symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenindamine: The non-deuterated analogue of Phenindamine-d3 Hydrochloride, used for similar purposes but without the deuterium labeling.
Cyproheptadine: Another antihistamine and anticholinergic compound closely related to Phenindamine.
Chlorpheniramine: A widely used antihistamine with similar pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise studies of metabolic pathways and environmental pollutants. The deuterium atoms provide a distinct advantage in tracking and analyzing the compound’s behavior in various biological and environmental systems.
Propriétés
Numéro CAS |
1346603-22-2 |
|---|---|
Formule moléculaire |
C19H20ClN |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
9-phenyl-2-(trideuteriomethyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H/i1D3; |
Clé InChI |
QOBFRYKYYDPOEC-NIIDSAIPSA-N |
SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
SMILES isomérique |
[2H]C([2H])([2H])N1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
SMILES canonique |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Synonymes |
2,3,4,9-Tetrahydro-2-(methyl-d3)-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-(methyl-d3)-9-phenyl-2-azafluorene Hydrochloride; 2-(Methyl-d3)-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504-d3; Thephorin-d3 H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













